1,1,1-Trimethyl-2,2,2-triphenyldisilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(triphenylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Si2/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLZHNGSJZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061699 | |
| Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
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Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-18-6 | |
| Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
| Source | CAS Common Chemistry | |
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| Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
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| Record name | NSC131576 | |
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| Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
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| Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
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| Record name | 1,1,1-trimethyl-2,2,2-triphenyldisilane | |
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| Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
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Synthetic Methodologies for 1,1,1 Trimethyl 2,2,2 Triphenyldisilane
Classical Approaches to Disilane (B73854) Synthesis
The foundational methods for the synthesis of disilanes, including unsymmetrically substituted compounds like 1,1,1-trimethyl-2,2,2-triphenyldisilane, have traditionally relied on coupling reactions and the use of organometallic reagents.
Würtz-type Coupling Reactions and Analogous Strategies
The Würtz coupling reaction, a well-established method for forming carbon-carbon bonds, has been adapted for the synthesis of silicon-silicon bonds. wikipedia.orgorganic-chemistry.org This approach typically involves the reductive coupling of two halosilanes in the presence of an alkali metal, such as sodium. wikipedia.orgnih.gov For the synthesis of an unsymmetrical disilane like this compound, a cross-coupling reaction between trimethylchlorosilane (Me₃SiCl) and triphenylchlorosilane (Ph₃SiCl) would be required.
However, the classical Würtz reaction often suffers from low yields and a lack of selectivity, especially when preparing unsymmetrical disilanes, as it can lead to a mixture of homocoupled and cross-coupled products. organic-chemistry.orgjk-sci.com The harsh reaction conditions, which involve the use of highly reactive alkali metals, also limit the functional group tolerance of the reaction. nih.govresearchgate.net Despite its limitations, the Würtz-type coupling remains a historically significant and fundamental strategy for the formation of Si-Si bonds. researchgate.net
Reaction Pathways Involving Chlorosilanes and Organometallic Reagents
A more controlled and widely used classical approach for the synthesis of unsymmetrical disilanes involves the reaction of a chlorosilane with an organometallic reagent, specifically a silyl (B83357) anion equivalent. This method offers greater selectivity compared to the Würtz coupling. The synthesis of this compound can be achieved by reacting trimethylchlorosilane with a triphenylsilyl organometallic species.
One specific example involves the treatment of [Ca(SiPh₃)₂(thf)₄] with Me₃SiCl, which yields this compound as the sole product. The formation of the desired compound in such reactions can be confirmed by techniques like ¹H NMR spectroscopy.
The reactivity of chlorosilanes towards nucleophilic attack by organometallic reagents is a key factor in these syntheses. acs.org The general susceptibility of chlorosilanes to nucleophilic attack decreases as the number of organic substituents on the silicon atom increases. acs.org This principle is fundamental to understanding the reaction pathways in the synthesis of polysilanes and related compounds. The use of organometallic reagents like Grignard reagents (organomagnesium halides) and organoaluminum compounds in reactions with chlorosilanes is a cornerstone of organosilicon chemistry. acs.orgsci-hub.se
Modern Synthetic Strategies for this compound
Contemporary synthetic methodologies have focused on overcoming the limitations of classical approaches, aiming for higher selectivity, milder reaction conditions, and the ability to introduce specific stereochemistry.
Stereoselective and Enantiospecific Synthesis Pathways
The development of stereoselective and enantiospecific methods for the synthesis of chiral disilanes has been a significant area of research. While this compound itself is not chiral, the principles developed for chiral disilane synthesis are relevant to the broader field of disilane chemistry. Optically active disilanes, which contain one or more chiral silicon centers, can be synthesized through substitution reactions involving optically active halosiloanes and silyllithiums. acs.org The stereochemistry of these reactions, whether proceeding with inversion or retention of configuration at the silicon center, is a critical aspect of these synthetic strategies. acs.orgchemrxiv.org
Transition metal-catalyzed reactions have also emerged as powerful tools for the stereoselective synthesis of silicon-containing compounds. researchgate.net For instance, the stereospecific platinum-catalyzed borylation of chiral hydrosilanes can produce chiral silylboranes, which are versatile intermediates for the synthesis of other chiral organosilanes, including disilanes. chemrxiv.org These modern methods provide a high degree of control over the three-dimensional structure of the target molecules.
Electrochemical Routes to Functionalized Disilanes
Electrochemical methods represent a modern and milder alternative to the traditional Wurtz coupling for the synthesis of disilanes. nih.govresearchgate.netnih.gov This approach involves the reductive activation of readily available chlorosilanes at an electrode to generate silyl anion intermediates. nih.govchemrxiv.org These intermediates can then react with other chlorosilane molecules to form the Si-Si bond.
This electrochemical strategy allows for both the homocoupling of identical chlorosilanes and the selective cross-coupling of different chlorosilanes to produce unsymmetrical disilanes. nih.gov The selectivity of the cross-coupling reaction can be controlled by taking advantage of the different steric and electronic properties of the chlorosilane precursors. researchgate.net The milder reaction conditions of electrosynthesis offer improved chemoselectivity and are compatible with a broader range of functional groups compared to the harsh conditions of the Wurtz coupling. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for Disilanes
| Methodology | Reagents | Conditions | Advantages | Disadvantages |
| Würtz-type Coupling | Halosilanes, Alkali Metal (e.g., Na) | Harsh, high temperature | Established method | Low yields, poor selectivity for unsymmetrical disilanes, poor functional group tolerance organic-chemistry.orgnih.govjk-sci.com |
| Organometallic Reagents | Chlorosilane, Silyl anion equivalent (e.g., silyllithium, silyl-calcium) | Generally milder than Würtz | Good selectivity for unsymmetrical disilanes | Requires pre-formation of the organometallic reagent |
| Electrochemical Synthesis | Chlorosilanes, Electrolyte, Electrodes | Mild, room temperature | High selectivity, good functional group tolerance, avoids harsh reducing agents nih.govresearchgate.netnih.gov | Can require specialized equipment |
Nucleophilic Attack Selectivity in Disilane Formation (e.g., SiMe₃ vs. SiPh₃ Centers)
The formation of an unsymmetrical disilane like this compound through the reaction of two different silyl species relies on the selective nucleophilic attack of one silyl anion on a chlorosilane. The selectivity of this attack is influenced by both steric and electronic factors at the silicon centers.
In general, nucleophilic substitution at a silicon atom is a common reaction pathway. libretexts.org The susceptibility of a chlorosilane to nucleophilic attack is influenced by the nature of the substituents on the silicon atom. acs.org Electron-withdrawing groups can increase the electrophilicity of the silicon center, making it more susceptible to attack. Conversely, bulky substituents can sterically hinder the approach of the nucleophile.
When considering the relative reactivity of the trimethylsilyl (B98337) (SiMe₃) and triphenylsilyl (SiPh₃) centers, the phenyl groups are more electron-withdrawing than the methyl groups, which could make the silicon in a triphenylsilyl precursor more electrophilic. However, the three bulky phenyl groups also create significant steric hindrance around the silicon atom compared to the three methyl groups. This interplay of electronic and steric effects is crucial in determining the selectivity of bond formation in the synthesis of unsymmetrical disilanes.
Palladium-Catalyzed Si-C Coupling in Disilane Systems
While the direct palladium-catalyzed coupling of two distinct silyl moieties to form the Si-Si bond of this compound is not a commonly documented synthetic route, palladium catalysis is a cornerstone for the formation of silicon-carbon (Si-C) bonds, which is fundamental to the synthesis of the arylsilane precursors of such molecules. Specifically, the palladium-catalyzed cross-coupling of disilanes with aryl halides is a powerful and well-established method for creating the triphenylsilyl and other aryl-silicon frameworks. These reactions typically involve the cleavage of the Si-Si bond in a disilane reagent and the subsequent transfer of a silyl group to an aromatic ring.
A prominent example of this methodology is the silylation of aryl chlorides with hexamethyldisilane, a process that has been optimized to produce a wide variety of aryltrimethylsilanes. organic-chemistry.org These products are valuable intermediates in organic synthesis, including in further cross-coupling reactions. organic-chemistry.org The catalytic cycle for these reactions is a subject of detailed mechanistic studies, with several potential pathways being investigated through density functional theory (DFT). nih.gov These studies suggest that the reaction's selectivity and reactivity are dependent on the catalyst's ligation state and the specific reaction conditions, such as the order of substrate addition and the presence of a base. nih.gov
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the silyl group from the disilane to the palladium center, and reductive elimination to form the desired arylsilane and regenerate the palladium(0) catalyst. nih.gov
Research Findings in Palladium-Catalyzed Silylation of Aryl Halides
Detailed research has been conducted to optimize the conditions for the palladium-catalyzed silylation of aryl halides. One study focused on the silylation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. organic-chemistry.org The researchers identified that the choice of ligand on the palladium catalyst is crucial for achieving high yields. Biaryl phosphine ligands were found to be particularly effective. organic-chemistry.org
The reaction conditions, including the catalyst, ligand, solvent, and temperature, have a significant impact on the outcome of the coupling. The table below summarizes the optimized conditions for the silylation of various aryl chlorides with hexamethyldisilane.
| Aryl Halide | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Pd(OAc)2 | Ligand 1b | Dioxane | 100 | 85 | organic-chemistry.org |
| 4-Chloroanisole | Pd(OAc)2 | Ligand 1b | Dioxane | 100 | 90 | organic-chemistry.org |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd2(dba)3 | Ligand 1d | DMF | 100 | 78 | organic-chemistry.org |
| 4-Chlorobenzonitrile | Pd2(dba)3 | Ligand 1d | DMF | 100 | 82 | organic-chemistry.org |
The scope of this reaction is broad, tolerating a variety of functional groups on the aryl chloride, including ethers, amines, and sulfides. organic-chemistry.org However, electron-poor aryl chlorides presented a challenge due to competing reduction reactions. organic-chemistry.org To address this, an alternative catalytic system was developed using a different ligand and solvent, which successfully enabled the silylation of electron-deficient aryl chlorides. organic-chemistry.org
Furthermore, a one-pot procedure was developed to convert aryl chlorides into aryl iodides by treating the crude reaction mixture of the silylation with iodine chloride (ICl), thus expanding the synthetic utility of this methodology. organic-chemistry.org
Mechanistic investigations into the palladium-catalyzed silylation of aryl iodides with hydrosilanes have also been conducted using DFT calculations. nih.gov These studies explored three different potential catalytic cycles, initiated by either the oxidative addition of the hydrosilane or the aryl iodide to the palladium(0) catalyst. The findings indicate that for less bulky biligated catalysts, a pathway involving a Pd(IV) intermediate is energetically favored. nih.gov Conversely, for bulkier monoligated catalysts, a cycle initiated by the oxidative addition of the aryl iodide is more favorable. nih.gov The presence of a base was also found to be crucial in promoting the desired silylation product. nih.gov
These detailed research findings highlight the versatility and efficiency of palladium-catalyzed Si-C coupling reactions in synthesizing arylsilanes, which are key precursors for more complex organosilicon compounds like this compound.
Inability to Source Data for Photochemical Investigations of this compound
Despite a comprehensive search for scientific literature, no specific data or research articles could be found detailing the photochemical transformations of this compound. The search encompassed targeted queries for photooxidation reactions, the formation of disiloxanes and related organosilicon compounds, mechanistic pathways involving silanone intermediates, and laser flash photolysis studies of transient silenes and silylenes derived from this specific compound.
The inquiry into the scientific domain for information pertaining to the reactivity and mechanistic investigations of this compound, as outlined in the requested structure, did not yield any relevant results. The specific subsections, including product distribution analysis in photooxidation, the role of silanone intermediates, the generation of silenes via [2+6]-silyl migrations, and kinetic analysis of transient species, appear to be areas of study for which public-domain literature is not available through standard search methodologies.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. The creation of such an article would necessitate access to specific, and currently unlocatable, research findings. Without this foundational data, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy and professional authority.
Therefore, the article focusing on the "Reactivity and Mechanistic Investigations of this compound" with the specified substructures cannot be produced at this time. Further investigation would be contingent on the availability of scholarly articles or proprietary research data that directly address the photochemistry of this particular organosilicon compound.
Reactivity and Mechanistic Investigations of 1,1,1 Trimethyl 2,2,2 Triphenyldisilane
Photochemical Transformations and Silicon-Centered Reactive Intermediates
Laser Flash Photolysis Studies of Transient Silenes and Silylenes
Formation of Silicon-Centered Radicals from Photolysis
The photolysis of 1,1,1-trimethyl-2,2,2-triphenyldisilane serves as a key method for the generation of silicon-centered radicals through the homolytic cleavage of the silicon-silicon (Si-Si) bond. This process is highly sensitive to the polarity of the solvent. In nonpolar hydrocarbon solvents, the photolysis of this compound primarily yields 1,1-diphenyl-1-(sila)hexatriene. ub.edu.ar However, in more polar solvents like acetonitrile, the reaction pathway shifts to favor the formation of silyl (B83357) free radicals in high yields. ub.edu.ar
This solvent-dependent behavior has provided insight into the underlying photochemical mechanisms. The formation of silyl radicals is understood to proceed from the triplet excited state of the disilane (B73854). ub.edu.ar In contrast, the silene products are not formed from these radical precursors. ub.edu.ar The efficiency of radical generation can be significant, with radical-derived products accounting for approximately 90% of the primary transient product mixture in acetonitrile. ub.edu.ar
The triphenylsilyl radical generated from the photolysis of this compound can be characterized by laser flash photolysis techniques. researchgate.net In n-hexane, it exhibits an absorption maximum at 328 nm, while in oxygenated acetonitrile, this absorption extends to 450 nm. ub.edu.arresearchgate.net The lifetime of the triphenylsilyl radical is affected by the presence of oxygen, 2,3-dimethyl-1,3-butadiene (B165502) (DMB), and carbon tetrachloride. ub.edu.arresearchgate.net
The chemical evidence for the formation of silyl radicals is further substantiated by trapping experiments. For instance, in the presence of carbon tetrachloride, the corresponding chlorosilane is formed, resulting from the silyl radical abstracting a chlorine atom from the solvent. ub.edu.ar This ability to generate silyl radicals upon photolysis makes compounds like this compound potential photoinitiators for radical polymerization reactions. ub.edu.arresearchgate.net
Reactions Involving Si-Si Bond Cleavage and Functionalization
The silicon-silicon bond in this compound is susceptible to cleavage under various conditions, leading to the formation of highly reactive silyl intermediates that can be further functionalized. This reactivity is central to the synthetic utility of this disilane, particularly in the generation of silyl anions and their subsequent reactions.
Generation of Silyl Anions and Their Synthetic Utility
Silyl anions are powerful nucleophiles in organic synthesis, and their generation from disilanes is a common strategy. While trimethylsilyl (B98337) anions are challenging to generate through certain methods, the presence of phenyl groups on the silicon atom, as in the triphenylsilyl moiety of this compound, facilitates the formation of the corresponding silyl anion. caltech.eduwpmucdn.com
The generation of silyl anions from this compound typically involves the reductive cleavage of the Si-Si bond using alkali metals. The resulting silyl anion, triphenylsilyl anion, is a valuable reagent with significant synthetic applications. For example, silyl anions can participate in nucleophilic substitution reactions and additions to carbonyl compounds. orgsyn.org A notable application is the stereospecific deoxygenation of epoxides to olefins. caltech.edu This reaction proceeds via an SN2 attack of the silyl anion on the epoxide, followed by a syn-elimination. caltech.edu
The phenyl groups on the silicon atom play a crucial role in stabilizing the negative charge on the silyl anion. Unlike carbanions where charge is delocalized through resonance, in phenylated silyl anions, the stabilization occurs primarily through π-polarization of the phenyl rings. wpmucdn.com
Formation of Alkali Metal Silyls from this compound
The reaction of this compound with alkali metals is a direct method for the preparation of alkali metal silyls. This process involves the cleavage of the Si-Si bond and the formation of a metal-silicon bond, yielding a triphenylsilyl-metal species and a trimethylsilyl-metal species.
The synthesis of lithium, sodium, and potassium triphenylsilyls can be achieved by reacting this compound with the respective alkali metal in an appropriate solvent, typically an ether such as tetrahydrofuran (B95107) (THF). The reaction cleaves the disilane to produce triphenylsilylmetal and trimethylsilylmetal. Due to the greater stability of the triphenylsilyl anion, this moiety is often the desired product for subsequent synthetic steps. The reaction with lithium metal is a common method for generating silyllithium reagents. wpmucdn.com
The general reaction is as follows:
Me₃Si-SiPh₃ + 2M → Me₃SiM + Ph₃SiM (where M = Li, Na, K)
Crown ethers are macrocyclic polyethers that can selectively bind metal cations within their cavities. taylorandfrancis.com The size of the crown ether's cavity determines its affinity for different alkali metal cations. mdpi.com For instance, 15-crown-5 (B104581) is a good host for Na⁺, while 18-crown-6 (B118740) is well-suited for K⁺. mdpi.comyoutube.com The complexation of the alkali metal counter-ion of the silyl anion with a crown ether has a profound impact on the stability and reactivity of the silyl species.
By sequestering the metal cation, the crown ether effectively creates a "naked" or more loosely associated silyl anion. youtube.com This has several consequences:
Increased Reactivity: The silyl anion becomes more nucleophilic and reactive as it is less encumbered by the counter-ion. youtube.com
Enhanced Solubility: The crown ether complex can increase the solubility of the ionic silyl-metal species in organic solvents. youtube.com
Altered Stability: The stability of the silyl-metal complex can be influenced by the strength of the crown ether-cation interaction. nih.govresearchgate.net The formation of stable complexes between crown ethers and alkali metal cations can lower the activation energy for reactions involving the silyl anion. taylorandfrancis.com
The table below summarizes the suitability of different crown ethers for complexing with various alkali metal cations, which in turn influences the properties of the corresponding triphenylsilyl-metal species derived from this compound.
| Cation | Ionic Radius (Å) | Suitable Crown Ether |
| Li⁺ | 0.76 | 12-crown-4, 15-crown-5 |
| Na⁺ | 1.02 | 15-crown-5 |
| K⁺ | 1.38 | 18-crown-6 |
Data sourced from multiple references. mdpi.comchemrxiv.orgresearchgate.netbohrium.comnih.gov
This ability to tune the reactivity of alkali metal silyls through the addition of crown ethers significantly expands their synthetic utility.
Reactions with Other Organometallic Species
The silicon-silicon bond in this compound can also react with other organometallic reagents. These reactions can lead to the formation of new organosilicon compounds and can involve transmetalation or other complex transformations. For instance, reactions with organolithium or Grignard reagents can potentially lead to the exchange of organic groups on the silicon atoms, although the primary mode of reaction often remains the cleavage of the Si-Si bond. The specific products formed will depend on the nature of the organometallic reagent, the reaction conditions, and the relative reactivity of the different bonds within the disilane molecule. The interaction with transition metal complexes can also lead to oxidative addition of the Si-Si bond, a fundamental step in many catalytic cycles involving organosilicon compounds. msu.edu
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Disilane (B73854) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of disilanes, providing detailed information about the connectivity, environment, and electronic nature of the silicon and carbon frameworks.
Application of ¹H and ¹³C NMR for Organic Moiety Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of the organic substituents attached to the disilane core.
Table 1: Experimental and Expected NMR Chemical Shifts (δ) for 1,1,1-Trimethyl-2,2,2-triphenyldisilane This table combines experimental ¹H NMR data with expected regions for ¹³C NMR signals based on general principles.
| Nucleus | Group | Experimental ¹H Shift (ppm, in C₆D₆) rsc.org | Expected ¹³C Shift Range (ppm) |
|---|---|---|---|
| ¹H | -Si(CH₃)₃ | 0.24 (s, 9H) | N/A |
| ¹H | Phenyl (ortho) | 7.60-7.62 (m, 6H) | N/A |
| ¹H | Phenyl (meta, para) | 7.17-7.19 (m, 9H) | N/A |
| ¹³C | -Si(CH₃)₃ | N/A | 0 - 10 |
| ¹³C | Phenyl (C-ortho, C-meta, C-para) | N/A | 125 - 140 |
| ¹³C | Phenyl (C-ipso) | N/A | 140 - 155 |
Significance of ²⁹Si NMR for Silicon Backbone Elucidation
²⁹Si NMR spectroscopy is uniquely powerful for directly probing the silicon atoms that form the disilane backbone. The chemical shift of a ²⁹Si nucleus is highly sensitive to its electronic environment and the nature of its substituents. For this compound, two distinct resonances are expected in the ²⁹Si NMR spectrum, one for the silicon atom of the trimethylsilyl (B98337) group and another for the silicon of the triphenylsilyl group.
Based on data for related compounds, the silicon atom bonded to the three phenyl groups is expected to be more deshielded (resonate at a more downfield chemical shift) compared to the silicon atom bonded to the three methyl groups. For instance, in other silsesquioxanes, silicon atoms in T³ sites (RSi(OSi)₃) typically resonate around -67 ppm. researchgate.net While this is a different system, it illustrates the sensitivity of ²⁹Si shifts to the electronegativity and nature of the substituents. The precise chemical shifts provide a diagnostic fingerprint of the disilane core.
Analysis of Scalar Coupling Constants (e.g., ¹JSi-H, ¹JSi-C, ¹JSi-Si)
Scalar (or J) coupling provides through-bond information about the connectivity of atoms. While one-bond carbon-proton coupling (¹JC-H) is standard in ¹³C NMR, couplings involving silicon are particularly insightful for disilanes.
¹JSi-H and ¹JSi-C: These coupling constants correlate the silicon atoms with their directly attached protons and carbons. The magnitude of ¹JSi-C in the trimethylsilyl group would confirm the direct Si-C bond.
¹JSi-Si: The one-bond silicon-silicon coupling constant (¹JSi-Si) is one of the most definitive pieces of data for confirming the Si-Si linkage. This value is obtained from the ²⁹Si NMR spectrum and is highly dependent on the substituents on the silicon atoms. Its observation provides unambiguous evidence of the disilane backbone. While specific values for the title compound are not available in the searched literature, these constants are crucial parameters in the full characterization of such molecules.
X-ray Diffraction Analysis of Related Disilane-Derived Complexes
While a crystal structure for this compound itself is not discussed in the available literature, X-ray diffraction analysis of closely related disilane-bridged systems and their metal complexes provides critical insight into the structural possibilities. Single-crystal X-ray diffraction reveals precise information on bond lengths, bond angles, and solid-state conformations.
In various studies of disilane-bridged molecular architectures, the Si-Si bond length is consistently found to be in the range of 2.3 to 2.4 Å, which is typical for an unstrained silicon-silicon single bond. For example, in one crystallographically characterized (R,S)-disilane, the Si-Si bond length was measured at 2.3558(6) Å. chemicalbook.com
Furthermore, analysis of disilane-bridged copper complexes has shown that the bulky disilane linker can sterically hinder intermolecular π-π stacking interactions, influencing the solid-state packing and photophysical properties of the resulting materials. nih.gov In complexes where carbamoyloxy moieties bridge the Si-Si bond, the silicon atoms can adopt a pentacoordinate, distorted trigonal-bipyramidal geometry. ncats.io These studies underscore how the disilane unit can act as a rigid and sterically demanding scaffold, controlling the geometry and intermolecular interactions of larger supramolecular structures. ncats.ionih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Transient Species
UV-Visible spectroscopy probes the electronic transitions within a molecule. For aryldisilanes, the absorption spectrum is typically characterized by transitions involving the phenyl chromophores and the Si-Si σ-bond. The photochemistry of aryldisilanes is of particular interest, as the absorption of UV light can lead to the cleavage of the Si-Si bond and the formation of highly reactive transient species.
The photolysis of aryldisilanes is a well-established method for generating silicon-based reactive intermediates such as silylenes (divalent silicon species) and silyl (B83357) radicals. nih.gov In the case of this compound, laser flash photolysis studies have been employed to directly observe these transient species. Upon irradiation, the compound can undergo homolytic cleavage of the Si-Si bond to produce trimethylsilyl and triphenylsilyl radicals. These intermediates can be detected by their characteristic transient absorption spectra and their reactivity can be studied through quenching experiments with various additives like oxygen or acetone.
Theoretical and Computational Chemistry of 1,1,1 Trimethyl 2,2,2 Triphenyldisilane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are pivotal in elucidating the electronic structure and the nature of bonding in 1,1,1-trimethyl-2,2,2-triphenyldisilane. These studies often employ density functional theory (DFT) and other high-level computational methods to analyze the distribution of electron density and the characteristics of the silicon-silicon bond. The interplay between the electron-donating trimethylsilyl (B98337) group and the bulky, aromatic triphenylsilyl group significantly influences the electronic environment of the molecule.
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry offers a powerful lens through which to view the dynamic processes of chemical reactions involving this compound.
The photolysis, or light-induced cleavage, of the silicon-silicon bond in disilanes is a common method for generating silyl (B83357) radicals. rsc.org Computational studies on the photochemical reactions of this compound help to map out the potential energy surfaces of the excited states and identify the pathways leading to bond dissociation. These calculations can predict the primary photoproducts, which are the trimethylsilyl and triphenylsilyl radicals, and provide insights into the quantum yields and reaction kinetics.
The nature of the electronic transitions involved in the absorption of UV light can be characterized, distinguishing between localized excitations on the phenyl rings and those involving the Si-Si sigma bond. This understanding is crucial for controlling the outcome of photochemical reactions.
Computational studies are instrumental in understanding the selectivity of reactions involving this compound and in characterizing the transient intermediates that are formed. For instance, in reactions where the disilane (B73854) acts as a precursor to silyl radicals, computational models can predict the relative stability and reactivity of the resulting trimethylsilyl and triphenylsilyl radicals.
The steric bulk of the triphenylsilyl group and the smaller size of the trimethylsilyl group can lead to significant differences in their reaction selectivities. Computational transition state theory can be used to calculate the activation barriers for different reaction pathways, thereby explaining observed product distributions.
Computational Studies on the Stabilizing Effects in Reactive Silicon Species
The substituents on a silicon atom play a crucial role in stabilizing reactive intermediates such as silyl radicals and silyl anions. researchgate.net Computational studies provide quantitative measures of these stabilizing effects.
In the case of the triphenylsilyl radical, the phenyl groups can delocalize the unpaired electron through resonance, a stabilizing effect that can be quantified through spin density calculations. Similarly, for the triphenylsilyl anion, the electron-withdrawing nature of the phenyl rings can help to delocalize the negative charge, increasing the anion's stability. researchgate.net In contrast, the trimethylsilyl group offers stabilization primarily through hyperconjugation and inductive effects. Computational methods allow for the systematic evaluation of how different substituents influence the stability and geometry of these reactive species. researchgate.net
| Reactive Species | Stabilizing Substituent | Nature of Stabilizing Interaction | Computational Method |
| Silyl Radical | Phenyl | Resonance Delocalization | Spin Density Calculation |
| Silyl Anion | Phenyl | Inductive Effect & Delocalization | Charge Distribution Analysis |
| Silyl Radical | Methyl | Hyperconjugation & Inductive Effect | Molecular Orbital Analysis |
Theoretical Foundations for Electrochemical Reaction Mechanisms
Theoretical calculations provide a fundamental framework for understanding the electrochemical behavior of organosilicon compounds like this compound. researchgate.net The electrochemical synthesis of disilanes from chlorosilanes has been a known process for decades. rsc.org Computational electrochemistry can model the processes of oxidation and reduction, predicting the potentials at which these events occur and identifying the resulting products. uu.se
For this compound, theoretical studies can elucidate the mechanism of its electrochemical oxidation, which would likely involve the removal of an electron from the Si-Si bond to form a radical cation. Subsequent fragmentation or reaction of this radical cation can also be modeled. Similarly, the reduction of the disilane could be explored, investigating the formation of a radical anion and its subsequent fate. These theoretical investigations are often correlated with experimental techniques like cyclic voltammetry to provide a comprehensive picture of the electrochemical behavior. researchgate.net The development of electrocatalysis and photocatalysis has further spurred interest in the electrochemical transformations of organosilicon compounds. researchgate.netrsc.org
| Electrochemical Process | Initial Species | Intermediate/Product | Theoretical Approach |
| Oxidation | This compound | Radical Cation | DFT Calculations of Ionization Potential |
| Reduction | This compound | Radical Anion | DFT Calculations of Electron Affinity |
| Si-Si Bond Formation | Chlorosilanes | Disilane | Modeling of Electrode Reactions |
Advanced Research Applications of 1,1,1 Trimethyl 2,2,2 Triphenyldisilane and Disilane Chemistry
Role in the Development of Organosilicon Materials
Precursors for Silicon-Based Semiconducting Materials
The synthesis of silicon-based semiconducting materials often involves the chemical vapor deposition (CVD) or other decomposition methods of volatile silicon-containing precursors. While various organosilanes and silanes are employed for this purpose, there is no significant published research demonstrating the use of 1,1,1-trimethyl-2,2,2-triphenyldisilane as a precursor for creating semiconducting thin films or other related materials. The thermal decomposition or chemical reactivity of this specific disilane (B73854) has not been characterized for its suitability in semiconductor fabrication processes.
Building Blocks for Nanostructured Silicon Materials
Nanostructured silicon materials, such as nanowires and quantum dots, exhibit unique electronic and optical properties, making them promising for applications in batteries, solar cells, and bio-imaging. The synthesis of these materials can be achieved through various "bottom-up" chemical approaches using molecular precursors. Despite the potential for asymmetrically substituted disilanes to offer control over nanostructure growth, there are no prominent studies that specifically utilize this compound as a building block for the controlled synthesis of nanostructured silicon.
Catalytic Applications Driven by Disilane Derivatives
The cleavage of the silicon-silicon bond in disilanes can generate highly reactive silyl (B83357) anions, which have found utility in various catalytic processes, most notably in hydrosilylation reactions. These reactions, involving the addition of a silicon-hydride bond across an unsaturated bond, are of fundamental importance in organosilicon chemistry.
Alkali Metal Silyls as Catalysts for Hydrosilylation Reactions
The reaction of disilanes with alkali metals can lead to the formation of alkali metal silyls. For instance, the cleavage of the Si-Si bond in this compound with an alkali metal like potassium would be expected to yield potassium trimethylsilylanide and potassium triphenylsilylanide. These silyl anions can act as potent nucleophiles and have been explored as catalysts for reactions such as hydrosilylation. However, specific research detailing the generation of silyl anions from this compound and their subsequent and systematic application as catalysts in hydrosilylation is not well-documented. While the catalytic activity of related silyl anions is known, a dedicated study on those derived from this specific disilane is absent.
Regioselectivity and Stereoselectivity in Catalytic Processes
The control of regioselectivity (where the silyl group adds to a molecule) and stereoselectivity (the spatial arrangement of the resulting product) is a critical aspect of modern catalytic chemistry. The nature of the silyl anion, including the steric and electronic properties of its substituents, can significantly influence the outcome of a catalytic reaction. While it is plausible that the distinct trimethylsilyl (B98337) and triphenylsilyl groups of this compound could lead to unique selectivity in catalysis, there is a lack of empirical data and published research to substantiate this hypothesis. Studies on the regioselective and stereoselective control exerted by catalysts derived from this specific disilane are not available.
Engineering of Catalytic Systems with Ancillary Ligands (e.g., Crown Ethers)
The reactivity and selectivity of catalytic systems involving ionic species, such as alkali metal silyls, can often be modulated by the addition of ancillary ligands like crown ethers. Crown ethers can encapsulate the alkali metal cation, leading to a "naked" and more reactive anion. This strategy has been successfully employed in various catalytic systems. However, the application of this principle to catalytic systems specifically derived from this compound, and the systematic study of the effect of crown ethers on their catalytic performance, has not been a subject of published research.
Disilane-Bridged Architectures in Optoelectronic Devices
The incorporation of disilane units, such as the one found in this compound, into molecular architectures has given rise to a novel class of materials for optoelectronic applications. researchgate.net These organosilicon compounds, featuring saturated Si-Si bonds, offer a unique combination of structural and electronic properties that are highly advantageous for the development of advanced optical and electronic devices. rsc.orgnih.gov The versatility of the disilane bridge allows for the fine-tuning of the photophysical properties of organic materials, making them suitable for a wide range of applications, from light-emitting diodes to non-linear optical systems. researchgate.netchem960.com
Design Principles Based on σ-Electron Delocalization and σ-π Conjugation
The design of disilane-bridged architectures for optoelectronic devices is fundamentally based on the unique electronic properties of the silicon-silicon (Si-Si) bond. nih.gov While structurally similar to carbon-carbon (C-C) single bonds, the electronic nature of a Si-Si bond more closely resembles that of a C=C double bond due to its higher-lying highest occupied molecular orbital (HOMO) energy level. researchgate.netrsc.org This characteristic facilitates a phenomenon known as σ-electron delocalization, where the electrons in the Si-Si σ-bond can delocalize along the silicon backbone, akin to π-electron delocalization in conjugated organic systems. nih.govmdpi.com
This σ-electron delocalization is a key design principle, as it allows for electronic communication between different parts of a molecule bridged by the disilane unit. mdpi.com Furthermore, when aryl groups are attached to the silicon atoms, as in this compound, an interaction known as σ-π conjugation occurs between the Si-Si σ-orbitals and the aryl π-orbitals. researchgate.netnih.gov This interaction is crucial for modulating the electronic and photophysical properties of the molecule. rsc.org
The extent of σ-electron delocalization, and consequently the material's properties, is highly dependent on the conformation of the polysilane chain; a transoid orientation is required for effective delocalization. mdpi.com The unique intramolecular σ-electron delocalization, low ionization potentials, and polarizable electronic structure arising from these principles are central to the development of novel optoelectronic materials. researchgate.netrsc.org The interaction between the silicon chain and the aryl groups can lead to the observation of Si-Si to aryl group σ-π* charge-transfer (CT) fluorescence. nih.gov
Development of Photoluminescent and Electroluminescent Emitters
The unique electronic structure of disilane-bridged molecules makes them excellent candidates for the development of photoluminescent (PL) and electroluminescent (EL) materials. rsc.orgnih.gov By attaching various electron-donating and electron-withdrawing groups to the disilane core, researchers can create donor-acceptor (D-A) or more complex architectures (D-A-D, A-D-A) that exhibit tunable light emission properties. sci-hub.seresearchgate.net
Systematically designed disilanes with such donor-acceptor substituents have been shown to be suitable models for studying push-pull chemistry. sci-hub.se For instance, a series of disilane-bridged donor-acceptor compounds displayed purple-blue fluorescence with emission wavelengths in the range of 360–420 nm and high solid-state quantum yields, reaching up to 0.81. nih.govsci-hub.seresearchgate.net The introduction of different donor groups, such as N,N-dimethylaminophenyl, methoxyphenyl, or phenoxyphenyl, significantly alters the photophysical properties and can enhance the PL quantum yield. sci-hub.se
In the realm of electroluminescence, disilane-bridged architectures have shown promise for use in organic light-emitting diodes (OLEDs). researchgate.netacs.org The bulky nature of these σ-π conjugated organosilicon molecules can suppress intermolecular π-π stacking, which in turn reduces non-radiative decay pathways and leads to efficient solid-state emission. researchgate.net For example, an electroluminescent device using a disilane-bridged compound with triarylamine donor units as the emitter exhibited green light emission with an external quantum efficiency of up to 0.65%. acs.org The emission in such devices originates solely from the disilane compound, as confirmed by the identical electroluminescence and photoluminescence spectra. acs.org
Below is a table summarizing the photophysical properties of selected disilane-bridged donor-acceptor architectures.
| Compound Type | Donor Group | Acceptor Group | Emission Max (Solid, nm) | Quantum Yield (Solid) |
| Donor-Acceptor | p-N,N-dimethylamino | o-cyano | 360-420 | - |
| Donor-Acceptor | p-N,N-dimethylamino | - | 360-420 | - |
| Donor-Acceptor | 4-phenoxy | - | 395 | 0.81 |
| Donor-Acceptor-Donor | Triarylamine | - | ~500 | up to 0.85 |
| Acceptor-Donor-Acceptor | - | Thienopyrazine | ~400 | up to 0.85 |
Data compiled from multiple sources. sci-hub.seresearchgate.netresearchgate.net
Exploration of Non-Linear Optical (NLO), Aggregation-Induced Emission (AIE), and Circularly Polarized Luminescence (CPL) Properties
The application of disilane-bridged compounds extends to advanced photophysical phenomena, including non-linear optical (NLO) effects, aggregation-induced emission (AIE), and circularly polarized luminescence (CPL). researchgate.netrsc.org
Non-Linear Optical (NLO) Properties: Push-pull chromophores, consisting of electron donor and acceptor groups connected by a conjugated spacer, are widely studied for their NLO properties. sci-hub.se Disilanes with electron-donating and electron-accepting substituents serve as excellent models for this type of chemistry. sci-hub.se Certain unsymmetrical disilanes that absorb only in the UV region have been found to exhibit significant NLO properties. sci-hub.se For example, a disilane-bridged compound with p-N,N-dimethylamino and o-cyano substituents demonstrated second-harmonic generation (SHG) activity that was 2.9 times that of urea. sci-hub.seresearchgate.net The unique σ-electron delocalization within the Si-Si bridge can give rise to intense NLO properties, making these compounds promising for applications in optical computing and signal processing. researchgate.netrsc.org
Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-emissive molecules in solution are induced to emit strongly upon aggregation. acs.org This effect is often attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways. wikipedia.org Disilane-bridged luminogens have been shown to exhibit AIE characteristics. acs.org For instance, donor-acceptor-donor compounds containing a Si-Si moiety and triarylamine donors displayed enhanced fluorescence intensity in solvent mixtures with a high water fraction, which is indicative of AIE. acs.org This enhancement is due to the suppression of molecular vibration and rotation in the aggregated state. acs.org Single-crystal X-ray diffraction studies have confirmed that the restriction of intramolecular rotation and the reduction of intermolecular π-π interactions contribute to the intense solid-state emission via the AIE mechanism. acs.org
Circularly Polarized Luminescence (CPL): Circularly polarized luminescence is the differential emission of left- and right-circularly polarized light by chiral luminophores. light-am.com This property is highly sought after for applications in 3D displays, optical information storage, and biological probes. rsc.org The development of CPL-active materials based on disilane-bridged architectures is an emerging area of research. rsc.orgchem960.com By introducing chirality into the molecular design, it is possible to generate materials that exhibit CPL. light-am.com While specific examples directly detailing CPL in this compound-containing systems are still emerging, the broader class of chiral organosilicon compounds holds significant promise in this field. rsc.orgnih.gov The design of such materials often involves a trade-off between the luminescence dissymmetry factor and the photoluminescence quantum yield. researchgate.net
Role as Silylation Reagent in Complex Organic Synthesis
In the context of complex organic synthesis, silylation is a crucial chemical process involving the substitution of a hydrogen atom on a heteroatom (like oxygen, nitrogen, or sulfur) with a silyl group. colostate.edu This technique is widely used for the protection of functional groups, derivatization for analysis, and to facilitate specific synthetic transformations. colostate.eduthermofisher.com
While a broad range of silylating agents exists, certain disilanes have been developed for specific applications. For example, 1,1,1-trichloro-2,2,2-trimethyldisilane (B94847) has been utilized as a reagent for the stereospecific silylation of π-allylpalladium complexes. rsc.org This reaction proceeds with retention of configuration, affording optically active allylsilanes in high yields. rsc.org This demonstrates the potential of substituted disilanes to act as specialized silylation reagents in stereoselective synthesis. Although detailed studies specifically highlighting this compound as a common silylation reagent are not prevalent in the reviewed literature, its structural components—the trimethylsilyl and triphenylsilyl groups—are fundamental in organosilicon chemistry. The trimethylsilyl group is a common protecting group, and triphenylsilyl groups are also used in synthesis. The reactivity of the Si-Si bond in compounds like this compound could potentially be harnessed for silylation reactions under specific catalytic conditions, though this application is less documented than its use in optoelectronic materials.
Q & A
Q. Basic
- ¹H NMR : Distinct signals at δ 0.24 ppm (SiMe₃) and 7.17–7.62 ppm (aromatic protons) confirm structure .
- Gel Permeation Chromatography (GPC) : Used in polymer studies to determine molecular weight distribution (e.g., Mₙ = 3000, Đ = 1.10 in polysilane synthesis) .
Methodological Insight : Use deuterated solvents (e.g., C₆D₆) to avoid interference. For polymers, calibrate GPC with polystyrene standards and validate with MALDI-TOF for low dispersity.
How does this compound participate in photo-oxidation reactions?
Basic
Under UV light in dimethyl sulfoxide (DMSO), the disilane undergoes photo-oxidation, forming siloxane derivatives. This reactivity is attributed to the labile Si–Si bond .
Methodological Insight : Monitor reaction progress via FT-IR for Si–O bond formation (≈1050–1100 cm⁻¹) and GC-MS to identify volatile byproducts. Control light intensity to prevent overoxidation.
What mechanistic role does this disilane play in controlling polysilane molecular weight during electroreductive polymerization?
Advanced
The disilane additive traps reactive silyl anions at polymer termini, forming stable triphenylsilyl anions. This suppresses backbiting and branching, narrowing molecular weight distribution (Đ < 1.10) .
Methodological Insight : Introduce disilane at 5–10 mol% relative to dichlorosilane. Use cyclic voltammetry to monitor anion stability and adjust electrochemical potential to optimize chain propagation.
How can researchers resolve contradictions in NMR data for disilane-containing reaction mixtures?
Advanced
Discrepancies may arise from:
- Dynamic Si–Si Bond Cleavage : Variable-temperature NMR (e.g., 25–60°C) can detect equilibrium shifts.
- Impurities from Side Reactions : Use preparative HPLC to isolate intermediates and compare spectra with synthesized standards .
Methodological Insight : Employ ²⁹Si NMR to distinguish between SiMe₃ and SiPh₃ environments. Cross-validate with X-ray crystallography if crystalline intermediates form.
What strategies improve the stability of this compound in storage?
Q. Advanced
- Inert Atmosphere Storage : Store under argon or nitrogen to prevent oxidation.
- UV-Opaque Containers : Use amber glass to minimize photodegradation .
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress Si–Si bond homolysis.
Methodological Insight : Conduct accelerated aging studies (e.g., 40°C/75% RH) with periodic GC-MS analysis to assess decomposition pathways.
How does the steric bulk of triphenylsilyl groups influence reactivity in cross-coupling reactions?
Advanced
The bulky Ph₃Si group:
- Shields Reactive Centers : Slows nucleophilic attack, favoring selective mono-functionalization.
- Directs Regiochemistry : In polysilanes, steric effects promote linear chain growth over cyclization .
Methodological Insight : Computational modeling (DFT) can predict steric effects on transition states. Compare kinetics (e.g., kobs) with less hindered analogs like Me₃SiSiMe₃.
What analytical challenges arise when quantifying disilane degradation products in environmental matrices?
Q. Advanced
- Low Volatility : Use solid-phase microextraction (SPME) coupled with GC-MS for trace detection.
- Matrix Interference : Employ tandem MS (MS/MS) to differentiate siloxanes from co-eluting contaminants .
Methodological Insight : Spike samples with deuterated internal standards (e.g., d₁₅-1,1,1-trimethyl-2,2,2-triphenyldisilane) to correct for recovery losses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
